cis-1,3-Dimethyl-4-piperidinamine dihydrochloride

Description

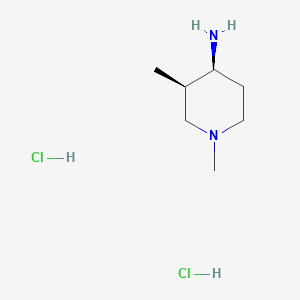

cis-1,3-Dimethyl-4-piperidinamine dihydrochloride (CAS 1403689-60-0) is a piperidine derivative with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.13 g/mol. Its structure features a six-membered piperidine ring with cis-configured methyl groups at positions 1 and 3 and an amine group at position 4, stabilized as a dihydrochloride salt. This configuration enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research. Limited data on its physicochemical properties (e.g., melting point, boiling point) are available in the literature, but its structural simplicity distinguishes it from more complex piperidine derivatives .

Properties

IUPAC Name |

(3R,4S)-1,3-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGNKRYLHNGLKX-VJBFUYBPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@H]1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: The compound is explored for its pharmacological properties, such as its potential use as a therapeutic agent. Industry: It is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which cis-1,3-Dimethyl-4-piperidinamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound has simple methyl and amine groups, whereas others feature bulkier substituents like pyridinyl methanone (CAS 1286265-79-9) or benzyl groups (CAS 477600-68-3) . The hydroxyl group in cis-4-(aminomethyl)piperidin-3-ol dihydrochloride (CAS 2068137-89-1) enhances polarity, improving aqueous solubility but possibly reducing blood-brain barrier permeability compared to the target compound .

Molecular Weight :

- The target compound has the lowest molecular weight (201.13 g/mol), while the pyridinyl derivative (292.20 g/mol) is significantly heavier due to its aromatic and carbonyl groups .

Physicochemical and Functional Implications

- Solubility : Hydrochloride salts generally exhibit high water solubility. However, the hydroxyl group in CAS 2068137-89-1 may further improve solubility, whereas the benzyl group in CAS 477600-68-3 could reduce it .

- For example, pyridinyl or benzyl substituents may enhance binding to nicotinic acetylcholine receptors, while simpler methyl/amine groups (as in the target compound) might favor interactions with amine transporters .

Research Relevance

- Drug Design : The target compound’s simplicity makes it a versatile scaffold for structure-activity relationship (SAR) studies. In contrast, derivatives like CAS 1286265-79-9 are tailored for specific receptor targets due to their aromatic moieties .

- Toxicity: Limited toxicity data are available for these compounds. However, the benzyl group in CAS 477600-68-3 may introduce metabolic stability concerns, whereas the hydroxyl group in CAS 2068137-89-1 could mitigate toxicity through faster excretion .

Biological Activity

Cis-1,3-Dimethyl-4-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with two methyl groups at the 1 and 3 positions and an amine group at the 4 position. This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems and enzymes:

- Dopamine Transporter (DAT) Inhibition : The compound has shown preferential affinity for DAT, which is crucial in dopamine reuptake inhibition. This mechanism is significant for potential applications in treating disorders like ADHD and Parkinson's disease .

- Enzyme Interaction : It influences enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), which is pivotal in Alzheimer's disease therapy. Inhibiting AChE can enhance acetylcholine levels, potentially improving cognitive function .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study focused on anticancer properties, this compound demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The compound induced apoptosis more effectively than the reference drug bleomycin, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research indicated that this compound could modulate oxidative stress pathways in neuronal cells. It was found to reduce inflammation markers and improve cell viability under oxidative stress conditions, highlighting its neuroprotective potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability. However, detailed toxicological assessments are necessary to establish safety profiles for clinical use.

Q & A

Q. What are the recommended analytical methods for verifying the purity and structural integrity of cis-1,3-dimethyl-4-piperidinamine dihydrochloride in synthetic batches?

Methodological Answer: Purity assessment should combine multiple techniques:

- Titration : Use alcoholic sodium hydroxide to titrate dissolved samples in ethanol, with HCl as the titrant (applicable for chloride content determination) .

- Infrared Spectroscopy (IR) : Compare absorption peaks to reference spectra (e.g., NIST databases) to confirm functional groups and structural motifs .

- Chloride Ion Testing : Confirm stoichiometric HCl content via gravimetric or ion-selective electrode methods .

For advanced structural validation, pair with NMR spectroscopy to resolve stereochemistry (e.g., distinguishing cis/trans isomers) .

Q. How can researchers ensure stereochemical consistency during the synthesis of this compound?

Methodological Answer:

- Chiral Resolution : Use enantiomerically pure starting materials (e.g., 1,3-dimethyl-4-piperidone derivatives) to control stereochemistry .

- Chromatographic Monitoring : Employ chiral HPLC or GC with polar columns to track intermediate stereochemical fidelity. For example, capillary GC with >99.5% cis-isomer detection thresholds, as validated in pinane-based systems .

- DFT Calculations : Pre-optimize reaction pathways using density functional theory (DFT) to predict energy-minimized conformers and validate experimental outcomes (e.g., <7% deviation between theoretical and observed structures) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in binding affinity data for this compound across different biological assays?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate confounding variables. For instance, pH adjustments in biodegradation studies significantly alter binding outcomes .

- Competitive Binding Studies : Use isotopic labeling (e.g., ¹⁴C or ³H) to quantify displacement in receptor-binding assays. Reference PubChem-derived analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) for comparative analysis .

- Multivariate Regression : Apply mixed-effect models to dissect assay variability, as demonstrated in pharmacological intervention studies .

Q. How can computational modeling enhance the design of derivatives based on this compound for targeted biological activity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to predict binding modes. Validate using NMR-derived conformational data (e.g., cone conformations in Cl⁻ complexes) .

- QSAR Modeling : Build quantitative structure-activity relationship (QSAR) models using physicochemical descriptors (logP, polar surface area) from PubChem analogs .

- ADMET Prediction : Leverage tools like SwissADME to forecast pharmacokinetic properties, ensuring derivatives meet Lipinski’s Rule of Five criteria .

Q. What methodologies address discrepancies in degradation kinetics of this compound under varying environmental conditions?

Methodological Answer:

- Kinetic Modeling : Use first-order or Monod equations to fit biodegradation data (e.g., for cis-1,2-dichloroethene analogs) .

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) and quantify degradation products via LC-MS.

- Ecotoxicity Profiling : Assess degradation byproducts using Microtox® assays (as per safety data sheets for structurally related piperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.